molecular formula C34H42N2O4 B1612188 alpha-Belladonnine CAS No. 5878-33-1

alpha-Belladonnine

Cat. No.: B1612188
CAS No.: 5878-33-1
M. Wt: 542.7 g/mol
InChI Key: GERIGMSHTUAXSI-JGOYBSABSA-N
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Description

Alpha-Belladonnine is a member of the tropane alkaloid class, which is found in plants of the Solanaceae family. It is a cyclized dimer of apoatropine and is structurally related to atropic acid and tropine. This compound is known for its presence in the deadly nightshade plant, Atropa belladonna, and has been studied for its various pharmacological properties .

Scientific Research Applications

Alpha-Belladonnine has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Belladonnine, alpha- plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The active components of Belladonnine, alpha- act as competitive antagonists at muscarinic receptors and block the binding of acetylcholine to the central nervous system and parasympathetic postganglionic muscarinic receptors .

Cellular Effects

Belladonnine, alpha- has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of Belladonnine, alpha- involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the active components of Belladonnine, alpha- act as competitive antagonists at muscarinic receptors

Dosage Effects in Animal Models

The effects of Belladonnine, alpha- vary with different dosages in animal models

Metabolic Pathways

Belladonnine, alpha- is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

Belladonnine, alpha- is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation

Subcellular Localization

It is known that the ICME and ICME-like proteins, which are related to Belladonnine, alpha-, are intramembrane proteins predominantly localizing in the endoplasmic reticulum (ER) and Golgi apparatus

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Belladonnine can be synthesized through the cyclization of apoatropine. The process involves the formation of a dimeric structure from atropic acid and tropine derivatives. The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the correct formation of the cyclized product .

Industrial Production Methods: Industrial production of this compound involves the extraction of tropane alkaloids from plants like Atropa belladonna. The extraction process includes steps such as maceration, solvent extraction, and purification through chromatographic techniques. The purified alkaloids are then subjected to chemical reactions to form this compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-Belladonnine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Beta-Belladonnine: Another isomer of Belladonnine with similar pharmacological properties.

    Atropine: A well-known tropane alkaloid with potent anticholinergic effects.

    Scopolamine: Another tropane alkaloid with strong effects on the central nervous system.

    Hyoscyamine: A tropane alkaloid with similar anticholinergic properties.

Uniqueness of Alpha-Belladonnine: this compound is unique due to its specific dimeric structure and its distinct pharmacological profile. While it shares similarities with other tropane alkaloids, its specific interactions with muscarinic receptors and its unique chemical structure make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERIGMSHTUAXSI-JGOYBSABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5878-33-1
Record name Belladonnine, alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 1,2,3,4-tetrahydro-1-phenylnaphthalene-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BELLADONNINE, .ALPHA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKN20J444R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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